N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-phenoxyacetamide
Description
The exact mass of the compound this compound is 359.13822480 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-14-22-23-19-12-11-18(24-25(14)19)15-7-9-16(10-8-15)21-20(26)13-27-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQYKMFDMJMREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division. It stabilizes the FtsZ protofilaments by cross-linking them and serves as a cytoplasmic membrane anchor for the Z ring.
Mode of Action
The compound interacts with its target, the Cell division protein ZipA, to stabilize the FtsZ protofilaments. This interaction results in the cross-linking of the protofilaments and anchors the Z ring to the cytoplasmic membrane
Biochemical Pathways
The compound affects the bacterial cell division pathway by interacting with the Cell division protein ZipA. This interaction disrupts the normal function of the protein, leading to an inhibition of bacterial cell division
Result of Action
The result of the compound’s action is the disruption of bacterial cell division due to its interaction with the Cell division protein ZipA. This disruption could potentially lead to a halt in bacterial growth or even bacterial death, making the compound a potential candidate for antibacterial drug development.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, changes in pH can lead to the formation of different ring systems. Additionally, the presence of other compounds, such as bielectrophiles, can affect the compound’s action
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
